3-Nitrophthalhydrazide

Descripción general

Descripción

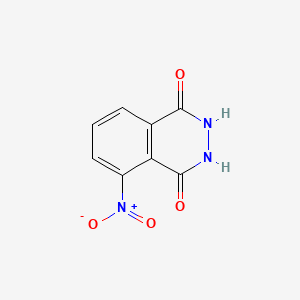

3-Nitrophthalhydrazide is a synthetic organic compound with the molecular formula C8H5N3O4. It is known for its applications in various chemical processes and has been studied for its potential biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitrophthalhydrazide typically involves the nitration of 2,3-dihydrophthalazine-1,4-dione. One common method includes the reaction of 2,3-dihydrophthalazine-1,4-dione with a nitrating agent such as nitric acid in the presence of sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions

3-Nitrophthalhydrazide undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide.

Major Products Formed

Reduction: 5-Amino-2,3-dihydrophthalazine-1,4-dione.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis of Luminol

The primary application of 3-nitrophthalhydrazide is its use as a precursor in the synthesis of luminol (5-Amino-2,3-dihydrophthalazine-1,4-dione) . Luminol is a chemiluminescent compound with applications in various areas, including:

- Forensic Science: Luminol is used to detect trace amounts of blood at crime scenes. It reacts with the iron in hemoglobin to produce a visible blue glow, even when the blood has been cleaned or is not visible to the naked eye .

- Analytical Chemistry: Luminol is used to detect oxidizing agents and metals. It can be used in the determination of hydrogen peroxide concentration in wastewater treatment . It can also be applied in the determination of thyroxin, and acidity determinations of products like milk, wine, fruit juices, fats, and oils .

- Biomedical Research: Luminol and its derivatives are used in immunoassays, monitoring metabolic pathways, and detecting free radicals . They are also used in structural and quantitative determinations of proteins and study of leukocyte chemiluminescent emission .

Methodologies for Synthesis of Luminol from this compound

Several methods exist for synthesizing luminol from this compound. Examples include:

- Reduction with Sodium Metabisulfite and Sodium Sulfite : this compound can be reduced using sodium metabisulfite (Na2S2O5) and sodium sulfite (Na2SO3) in a reflux apparatus. After the nitro compound dissolves, the mixture is cooled and acidified with hydrochloric acid to precipitate luminol .

- Zinin Reduction : The Zinin reaction, a reduction method for aromatic nitro compounds, can reduce the nitro group in this compound. This can be achieved using sodium sulfide and ammonium sulfate in a reflux apparatus, followed by acidification to precipitate luminol .

Spectroscopic Analysis

Spectroscopic methods such as GC-MS and NMR are employed to confirm the structure and purity of this compound and its intermediates during luminol synthesis .

- GC-MS Analysis : GC-MS is used to determine the purity of 3-nitrophthalic acid, a precursor to this compound. The chromatogram of synthesized 3-nitrophthalic acid shows peaks corresponding to the derivatization agent and derivatized 3-nitrophthalic acid, allowing for purity assessment .

- NMR Analysis : NMR spectroscopy confirms the chemical structure and purity of α-nitronaphthalene, another intermediate, through the analysis of proton integral values .

Limitations and Future Directions

Mecanismo De Acción

The mechanism of action of 3-Nitrophthalhydrazide involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is attributed to its ability to modulate the activity of neurotransmitter receptors in the brain, thereby reducing the occurrence of seizures . The compound’s antiviral properties are linked to its inhibition of viral replication by targeting viral enzymes .

Comparación Con Compuestos Similares

Similar Compounds

5-Amino-2,3-dihydrophthalazine-1,4-dione: A reduced form of 3-Nitrophthalhydrazide with similar chemical properties.

2,3-Dihydro-1,4-phthalazinedione: A structurally related compound with different functional groups.

Luminol (3-Aminophthalhydrazide): Known for its chemiluminescent properties and used in forensic science.

Uniqueness

This compound is unique due to its nitro functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Actividad Biológica

3-Nitrophthalhydrazide is a compound derived from 3-nitrophthalic acid and hydrazine, known for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction between 3-nitrophthalic acid and hydrazine. The process can be summarized as follows:

- Reagents : 8 g of 3-nitrophthalic acid, 12 ml of water, and a few drops of phenolphthalein.

- Procedure : The mixture is heated under controlled conditions to facilitate the reaction, leading to the formation of this compound with high purity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effects on various bacterial strains, demonstrating its efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were established through serial dilution methods, revealing potent antibacterial properties.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

These results suggest that this compound could serve as a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which are crucial in mediating inflammatory responses. The compound's mechanism involves the suppression of nuclear factor kappa B (NF-κB) activation, leading to reduced expression of inflammatory markers.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study investigated the antimicrobial activity of various nitro compounds, including this compound. The results indicated that it significantly inhibited bacterial growth in clinical isolates from patients with infections, suggesting potential therapeutic applications in treating resistant bacterial strains .

- Case Study on Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of hydrazone derivatives related to this compound. The findings showed that these derivatives effectively reduced inflammation in animal models of arthritis, supporting their use as anti-inflammatory agents in clinical settings .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing the synthesis of inflammatory mediators.

- Reactive Oxygen Species (ROS) Scavenging : It has been suggested that this compound can scavenge ROS, which play a significant role in inflammation and cellular damage.

- Modulation of Immune Response : By affecting cytokine production and immune cell activation, it may help modulate immune responses during infections or inflammatory conditions.

Propiedades

IUPAC Name |

5-nitro-2,3-dihydrophthalazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-7-4-2-1-3-5(11(14)15)6(4)8(13)10-9-7/h1-3H,(H,9,12)(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOBBFQJMOGQOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063130 | |

| Record name | 1,4-Phthalazinedione, 2,3-dihydro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3682-15-3 | |

| Record name | 5-Nitrophthalhydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3682-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Phthalazinedione, 2,3-dihydro-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003682153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3682-15-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Phthalazinedione, 2,3-dihydro-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Phthalazinedione, 2,3-dihydro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-2,3-dihydrophthalazine-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.248.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the described process for preparing 5-amino-2,3-dihydrophtalazine-1,4-dione salts with alkali metals?

A1: The research paper [] outlines a novel method for synthesizing 5-amino-2,3-dihydrophtalazine-1,4-dione salts with alkali metals. This is significant because these salts, particularly the sodium salt, have shown potential for treating various medical conditions such as heart disease, pancreatic diseases, diabetes, and nervous system disorders []. The described process is advantageous due to its use of readily available starting materials like 5-nitro-2,3-dihydrophthalazine-1,4-dione and its efficient catalytic hydrogenation step in the presence of alkali metal hydroxides. This method provides a more direct and potentially cost-effective route to these pharmaceutically valuable compounds.

Q2: What is the role of 5-Nitro-2,3-dihydrophthalazine-1,4-dione in this synthesis?

A2: 5-Nitro-2,3-dihydrophthalazine-1,4-dione serves as the crucial starting material in this synthesis []. It undergoes a catalytic reduction in the presence of hydrogen gas, a transition metal catalyst (Pt or Pd on activated carbon), and an alkali metal hydroxide to yield the desired 5-amino-2,3-dihydrophtalazine-1,4-dione salt. This highlights the importance of 5-Nitro-2,3-dihydrophthalazine-1,4-dione as a precursor in the development of potentially therapeutic compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.